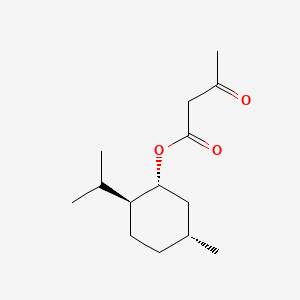
Menthol acetoacetate
Cat. No. B1607025
Key on ui cas rn:
59557-05-0
M. Wt: 240.34 g/mol
InChI Key: QSVQIPXQOCAWHP-UHTWSYAYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376701B1
Procedure details


A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of menthol and 100 mg of sulfated tin oxide catalyst prepared according to example 1 above, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford menthyl acetoacetate as a viscous colorless liquid in 91% yield.


[Compound]
Name
sulfated tin oxide
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH:9]1([CH3:19])[CH2:14]C[CH:12]([CH:15]([CH3:17])[CH3:16])[CH:11](O)[CH2:10]1>C1(C)C=CC=CC=1>[C:1]([O:7][CH:8]1[CH:12]([CH:15]([CH3:17])[CH3:16])[CH2:11][CH2:10][CH:9]([CH3:19])[CH2:14]1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
[Compound]
|
Name
|
sulfated tin oxide
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a distillation condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (about 6 hours)
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)OC1CC(CCC1C(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06376701B1
Procedure details


A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of menthol and 100 mg of sulfated tin oxide catalyst prepared according to example 1 above, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford menthyl acetoacetate as a viscous colorless liquid in 91% yield.


[Compound]
Name
sulfated tin oxide
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH:9]1([CH3:19])[CH2:14]C[CH:12]([CH:15]([CH3:17])[CH3:16])[CH:11](O)[CH2:10]1>C1(C)C=CC=CC=1>[C:1]([O:7][CH:8]1[CH:12]([CH:15]([CH3:17])[CH3:16])[CH2:11][CH2:10][CH:9]([CH3:19])[CH2:14]1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
[Compound]
|
Name
|
sulfated tin oxide
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a distillation condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (about 6 hours)
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)OC1CC(CCC1C(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

